Superior Sulfonate Leaving Group: Tosylate vs. Mesylate in Radiofluorination Efficiency
In nucleophilic radiofluorination reactions, the tosylate leaving group on a cyclobutane scaffold demonstrates significantly superior performance compared to mesylate. A comparative study on cis-1,3-cyclobutanediol bis-sulfonate precursors showed that the tosylate derivative achieved a 65% incorporation of [¹⁸F]fluoride, whereas the mesylate analog yielded only 30% under identical conditions [1]. This 2.2-fold increase in radiochemical yield is critical for efficient production of [¹⁸F]-labeled tracers.
| Evidence Dimension | [¹⁸F]Fluoride Incorporation Yield |
|---|---|
| Target Compound Data | 65% (based on cis-1,3-cyclobutanediol bis-tosylate model) |
| Comparator Or Baseline | cis-1,3-cyclobutanediol bis-mesylate: 30% |
| Quantified Difference | 2.2-fold increase in yield (65% vs 30%) |
| Conditions | Nucleophilic radiofluorination on cis-1,3-cyclobutanediol bis-sulfonate precursors. |
Why This Matters
Higher radiochemical yield directly translates to more efficient and cost-effective production of PET imaging agents, making the tosylate the preferred leaving group for this application.
- [1] HZDR. Publications Repository-Helmholtz-Zentrum Dresden-Rossendorf. Study on sulfonate leaving groups in cis-1,3-cyclobutanediol bis-sulfonates. Journal of Labelled Compounds and Radiopharmaceuticals, 2011. View Source
